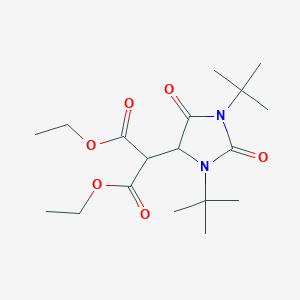
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate
描述
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate is a useful research compound. Its molecular formula is C18H30N2O6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate (CAS No. 639517-75-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₃₀N₂O₆
- Molecular Weight : 370.44 g/mol
- LogP : 1.834
- Melting Point : Not available
- Solubility : Soluble in DMSO and methanol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The imidazolidinone moiety is known for its potential to act as an enzyme inhibitor, particularly in pathways involving oxidative stress and inflammation.
Biological Activities
-
Antioxidant Activity
- Studies indicate that compounds similar to diethyl malonates exhibit significant antioxidant properties, which may be beneficial in preventing oxidative damage in cells. The presence of tert-butyl groups enhances stability and reactivity against free radicals.
-
Anti-inflammatory Effects
- Research has shown that derivatives of diethyl malonates can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
-
Neuroprotective Properties
- Some studies have indicated that related compounds can protect neuronal cells from apoptosis induced by oxidative stress, highlighting a potential role in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological implications of similar compounds:
Potential Applications
Given its biological activities, this compound may have several applications:
- Pharmaceutical Development : As a lead compound for designing new drugs targeting oxidative stress-related diseases.
- Nutraceuticals : Potential use as an antioxidant supplement.
- Research Tool : Useful in studying the mechanisms of inflammation and neuroprotection.
科学研究应用
Medicinal Chemistry
Pharmaceutical Potential
Diethyl 2-(1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)malonate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it could act as a precursor for the synthesis of bioactive compounds. The imidazolidinone moiety is known for its biological activities, including anti-inflammatory and antimicrobial properties.
Case Study: Synthesis of Derivatives
Research has shown that derivatives of this compound can be synthesized to enhance biological activity. For example, modifications at the malonate position can yield compounds with improved efficacy against specific bacterial strains. A study demonstrated that certain derivatives exhibited significant inhibition of bacterial growth in vitro, suggesting potential as antibiotic agents .
Materials Science
Polymer Chemistry
This compound can serve as a building block in polymer chemistry. Its dioxoimidazolidinone structure allows for incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties.
Case Study: Polymer Blends
In a study focusing on polymer blends, this compound was used to modify poly(lactic acid) (PLA). The resulting blends exhibited improved tensile strength and elongation at break compared to pure PLA. This modification is beneficial for applications in biodegradable plastics .
Agricultural Chemistry
Pesticidal Properties
The compound's unique structure may also confer pesticidal properties. Preliminary studies indicate that it can act as an effective herbicide or insecticide.
Case Study: Herbicidal Activity
A research project evaluated the herbicidal activity of this compound against common agricultural weeds. Results showed significant inhibition of weed growth at specific concentrations, indicating its potential use in agriculture as a selective herbicide .
属性
IUPAC Name |
diethyl 2-(1,3-ditert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O6/c1-9-25-14(22)11(15(23)26-10-2)12-13(21)20(18(6,7)8)16(24)19(12)17(3,4)5/h11-12H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQECFKDOBWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1C(=O)N(C(=O)N1C(C)(C)C)C(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735329 | |
| Record name | Diethyl (1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639517-75-2 | |
| Record name | Diethyl (1,3-di-tert-butyl-2,5-dioxoimidazolidin-4-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















